molecular formula C17H26N2O2 B5008105 1-ethyl-4-(3-isobutoxybenzoyl)piperazine

1-ethyl-4-(3-isobutoxybenzoyl)piperazine

Cat. No.: B5008105
M. Wt: 290.4 g/mol
InChI Key: XNDAEHKMHLDIIH-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-isobutoxybenzoyl)piperazine is a piperazine derivative characterized by a 1-ethyl group and a 3-isobutoxybenzoyl substituent at the N-1 and N-4 positions of the piperazine ring, respectively (Figure 1).

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[3-(2-methylpropoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-18-8-10-19(11-9-18)17(20)15-6-5-7-16(12-15)21-13-14(2)3/h5-7,12,14H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDAEHKMHLDIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazine derivatives exhibit significant variability in biological activity based on substituent chemistry. Key analogs include:

Compound Name Substituent at N-4 Key Features
1-Ethyl-4-(3-isobutoxybenzoyl)piperazine 3-Isobutoxybenzoyl Bulky, lipophilic substituent; potential ERCC1-XPF inhibition
1-Ethyl-4-(4-nitrophenyl)piperazine () 4-Nitrophenyl Electron-withdrawing nitro group; synthetic intermediate
m-Bromo PEP () 3-Bromophenyl Silent agonist of α7 nAChR; modulates inflammation via non-conducting states
Sch-350634 () 4-(Trifluoromethyl)phenylethyl CCR5 antagonist; oral bioavailability in primates
8ac (Quinolone analog, ) Ethylene-spaced quinolone High solubility (80+ μM); pKa ~6–7 due to spacer

Key Observations :

  • Bulk and Polarity : The 3-isobutoxybenzoyl group in the target compound is bulkier and more lipophilic than smaller substituents (e.g., nitrophenyl in ), which may enhance membrane permeability but reduce aqueous solubility compared to ethylene-spaced analogs like 8ac .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize the piperazine ring against metabolic deethylation, whereas electron-donating groups (e.g., isobutoxy) could increase metabolic susceptibility .

Pharmacological Activity

Receptor Targeting :
  • Serotonin 5-HT1A Receptors: Compounds with a three-carbon linker between piperazine and aromatic moieties (e.g., coumarin derivatives in ) show subnanomolar affinity for 5-HT1A. The target compound’s benzoyl group may sterically hinder receptor interaction unless optimized with a spacer .
  • Melanocortin-4 (MC4) Receptors: MCL0129 () demonstrates anxiolytic and antidepressant effects via MC4 antagonism. The isobutoxybenzoyl group’s bulk may limit similar activity unless tailored for MC4 binding .
Enzyme Inhibition :
  • ERCC1-XPF Endonuclease : Piperazine derivatives with calculated binding affinities ≤-17.78 kcal/mol (e.g., compound 6 in ) inhibit ERCC1-XPF. The target compound’s 3-isobutoxybenzoyl group could enhance binding through hydrophobic interactions, though computational validation is needed .
  • PARP-1: Piperazine-substituted naphthoquinones () show selectivity for PARP-1. The target compound’s substituent may confer similar specificity if aligned with the enzyme’s active site .

Solubility and Physicochemical Properties

Data from quinolone-piperazine hybrids () highlight the impact of substituents on solubility and pKa:

Compound Type () Spacer Solubility (μM) pKa
Direct attachment (e.g., 8a) None <20 ≤3.8
Ethylene spacer (e.g., 8ac) -CH2CH2- 80+ 6–7
Methylene spacer (e.g., 8j) -CH2- 80+ ~5.0

Introducing a spacer or polar substituents could improve solubility .

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation (). For example:

  • Deethylation : Observed in piperazine-containing compounds (, Metabolites A and B).
  • Oxidation : Piperazine N-oxides (e.g., metabolite C in ) are common.

The target compound’s ethyl group may increase susceptibility to deethylation compared to bulkier substituents (e.g., benzyl in 8b) . Isosteric replacement (e.g., morpholine) could mitigate this but may reduce potency .

Binding Affinity and Selectivity

Molecular dynamics simulations () reveal that side-chain modifications critically influence binding. For example:

  • Compound 6 (binding score: -32.47 kcal/mol) outperforms parent compounds (-17.78 kcal/mol) due to optimized substituent interactions .
  • The 3-isobutoxybenzoyl group’s steric and electronic profile may enhance ERCC1-XPF binding if aligned with the target’s hydrophobic pockets.

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